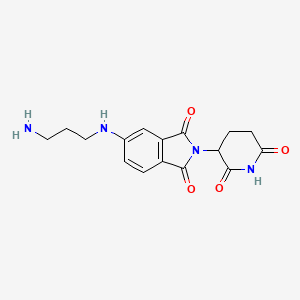
tert-Butyl (5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a halogenated pyridine derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 5-bromo-6-chloro-3-nitropyridine, and a suitable base such as cesium carbonate. The reaction is often catalyzed by palladium complexes and conducted in solvents like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the pyridine ring can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized forms of the compound, depending on the specific conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may be used in the development of new biochemical assays or as a probe to investigate specific biological pathways.
Medicine: In medicinal chemistry, tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- tert-Butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-Butyl (5-nitropyridin-3-yl)carbamate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
Comparison: tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both bromine and chlorine atoms in the pyridine ring, along with a nitro group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The presence of multiple halogen atoms and a nitro group can influence the compound’s reactivity, stability, and interactions with biological targets .
特性
分子式 |
C10H11BrClN3O4 |
|---|---|
分子量 |
352.57 g/mol |
IUPAC名 |
tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H11BrClN3O4/c1-10(2,3)19-9(16)14-8-6(15(17)18)4-5(11)7(12)13-8/h4H,1-3H3,(H,13,14,16) |
InChIキー |
FCHDWLVLLPNTOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)


![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)




![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)



amine dihydrochloride](/img/structure/B15302997.png)
